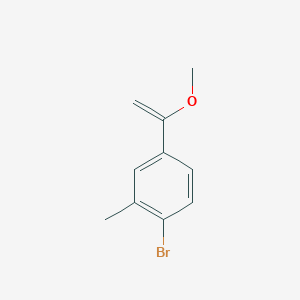
1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, featuring a bromine atom, a methoxyvinyl group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-methoxyvinyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products:
Substitution: 4-(1-methoxyvinyl)-2-methylphenol, 4-(1-methoxyvinyl)-2-methylaniline.
Oxidation: 4-(1-methoxyvinyl)-2-methylbenzaldehyde, 4-(1-methoxyvinyl)-2-methylbenzoic acid.
Reduction: 4-(1-methoxyvinyl)-2-methylbenzene.
科学的研究の応用
1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyvinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.
類似化合物との比較
1-Bromo-4-methoxybenzene: Lacks the methoxyvinyl and methyl groups, resulting in different reactivity and applications.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a methoxyvinyl group, leading to distinct chemical properties.
1-Bromo-2-methyl-4-nitrobenzene:
Uniqueness: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methoxyvinyl group on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in synthesis, research, and industry.
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
1-bromo-4-(1-methoxyethenyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6H,2H2,1,3H3 |
InChIキー |
STDPSMQEGSBCSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=C)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















